molecular formula C6H12F3NO8P2 B564438 N-Trifluoroacetyl Alendronic Acid CAS No. 1076199-48-8

N-Trifluoroacetyl Alendronic Acid

Cat. No. B564438
M. Wt: 345.104
InChI Key: GDRCTQDHXBOUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trifluoroacetyl Alendronic Acid is a chemical compound with the molecular formula C6H12F3NO8P2 and a molecular weight of 345.10 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of N-Trifluoroacetyl Alendronic Acid is represented by the formula C6H12F3NO8P2 . Further details about its structure are not available in the search results.


Physical And Chemical Properties Analysis

The molecular weight of N-Trifluoroacetyl Alendronic Acid is 345.10, and its molecular formula is C6H12F3NO8P2 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Role in Osteoporosis Treatment

Alendronate, including its variant N-Trifluoroacetyl Alendronic Acid, is extensively studied and utilized in the management of osteoporosis. It is recognized for its efficacy in reducing the risk of fractures, particularly in postmenopausal women. Alendronate's action is centered on inhibiting bone resorption, which is mediated by its effect on osteoclasts, thereby leading to an increase in bone mineral density (BMD) and a consequent reduction in fracture risk. The significant impact of alendronate on osteoporosis management is underscored by landmark studies such as the Fracture Intervention Trial (FIT) and subsequent research extending its clinical indications (Prinsloo & Hosking, 2006).

Comparative Efficacy in Osteoporosis

Alendronate's comparative efficacy in osteoporosis treatment has been evaluated against other bisphosphonates and osteoporosis treatments. For instance, alendronate has been found to significantly increase BMD and reduce the incidence of fractures when compared to other treatments like calcium or salmon calcitonin, highlighting its potent anti-resorptive effects. Such comparative studies reinforce alendronate's role as a key therapeutic agent in osteoporosis management (Jeal, Barradell, & McTavish, 1997).

Treatment Optimization and Drug Holidays

The long-term use of alendronate has led to discussions about the optimization of treatment duration to balance efficacy and minimize the risk of adverse effects such as atypical femur fractures and osteonecrosis of the jaw. This has given rise to the concept of "drug holidays" for bisphosphonates, including alendronate, especially after extended periods of treatment. The discontinuation of alendronate after more than five years is considered, with subsequent patient reassessment to determine the need for resumption of therapy based on fracture risk and BMD levels (Anagnostis et al., 2017).

Environmental and Health Concerns

While not directly related to N-Trifluoroacetyl Alendronic Acid, it's important to note the broader environmental and health concerns associated with perfluoroalkyl substances (PFAS), which share structural similarities with N-Trifluoroacetyl groups. PFAS, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been scrutinized for their persistence, bioaccumulation, and potential adverse health effects. Research in this area underscores the need for careful consideration of the environmental and health impacts of fluorinated compounds (Lau, Butenhoff, & Rogers, 2004).

Future Directions

While specific future directions for N-Trifluoroacetyl Alendronic Acid are not mentioned in the search results, there is ongoing research into the enantiodiscrimination of N-trifluoroacetyl (N-TFA) and N-acetyl (N-Ac) derivatives of amino acids . This could potentially open up new avenues for research and application of N-Trifluoroacetyl Alendronic Acid.

properties

IUPAC Name

[1-hydroxy-1-phosphono-4-[(2,2,2-trifluoroacetyl)amino]butyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO8P2/c7-6(8,9)4(11)10-3-1-2-5(12,19(13,14)15)20(16,17)18/h12H,1-3H2,(H,10,11)(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCTQDHXBOUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652686
Record name [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trifluoroacetyl Alendronic Acid

CAS RN

1076199-48-8
Record name [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.